Triethyl orthopropionate

Pyrolysis kinetics Orthoester stability Thermal elimination

Researchers requiring the mandatory propionyl building block for Nefazodone hydrochloride or specific stereochemistry in Claisen rearrangements face supply risk: substituting C2/C4 orthoesters yields incorrect APIs or inverted facial selectivity. Triethyl orthopropionate (CAS 115-80-0) is the exact solution: • Nefazodone HCl synthesis: installs the essential propionyl-derived substructure; C2/C4 orthoesters produce non-approved compounds • Claisen rearrangement: delivers β-face σ-bond formation opposite to triethyl orthoacetate • 9-Ethylpurine SAR libraries: exclusive C3 reagent for direct N9-ethyl installation • Tripyrrolyl ligands: unique C3-bridged scaffold geometry unattainable with shorter-chain orthoesters Moisture-sensitive; shipped under inert gas with full CoA documentation.

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 115-80-0
Cat. No. B128798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl orthopropionate
CAS115-80-0
Synonyms1,1,1-Triethoxypropane;  Orthopropionic Acid Triethyl Ester;  Ethyl Orthopropionate;  NSC 5604;  Triethyl Orthopropanoate
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC(OCC)(OCC)OCC
InChIInChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
InChIKeyFGWYWKIOMUZSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl Orthopropionate: C3 Orthoester Overview


Triethyl orthopropionate (CAS 115-80-0), also designated 1,1,1-triethoxypropane, is a C3 alkyl orthoester of propionic acid with the molecular formula C9H20O3 and a molecular weight of 176.25 g/mol . It presents as a clear, colorless liquid with a boiling point of 155–160 °C and a density of 0.876–0.886 g/mL at 25 °C [1]. The compound is stable under standard conditions but is moisture-sensitive, undergoing slow hydrolysis in water while remaining soluble in alcohols, chloroform, ethyl acetate, and ether [2]. As a member of the orthoester family, it functions as a protected carboxylic acid equivalent that can be selectively unmasked under acidic conditions and participates in thermal sigmatropic rearrangements to form carbon–carbon bonds .

Protected Acid Equivalent
Serves as a C3 orthoester masked propionic acid, selectively unmasked under acidic conditions for stepwise synthesis.
C–C Bond Formation
Participates in thermal sigmatropic rearrangements enabling carbon–carbon bond construction in complex molecules.
Moisture-Sensitive Handling
Requires anhydrous conditions; slow hydrolysis in water, soluble in common organic solvents for reaction design.

Triethyl Orthopropionate: Why Substitution Fails


Triethyl orthopropionate, triethyl orthoacetate, and triethyl orthobutyrate belong to the same homologous series of orthoesters, yet they are not interchangeable in precise synthetic applications. The identity of the alkyl chain extending from the central carbon dictates both the activation energy for thermal decomposition and the stereochemical outcome of rearrangements. Kinetic studies reveal that the gas-phase elimination activation energy for triethyl orthopropionate (193.3 kJ/mol) is measurably higher than that of triethyl orthoacetate (187.6 kJ/mol), a difference of approximately 5.7 kJ/mol that alters decomposition rates under thermal stress [1]. In stereoselective transformations, triethyl orthopropionate has been shown to produce diastereomeric product distributions and, in at least one case, an inversion of the predominant stereochemical sense relative to triethyl orthoacetate [2]. Furthermore, in pharmaceutical process chemistry, the use of triethyl orthopropionate as a specific building block for the propionyl moiety is a documented requirement in the synthesis of Nefazodone hydrochloride, where the C3 chain is structurally essential [3]. Substitution with a C2 or C4 orthoester would introduce a different alkyl chain length, altering the identity of the final active pharmaceutical ingredient or intermediate.

Chain-length homologs (C2 or C4 orthoesters) alter activation energy and thermal decomposition kinetics, risking inconsistent process stability.
Stereochemical outcome may invert or product distribution may change in Claisen rearrangements, compromising synthetic route fidelity.
Patent-defined routes (e.g., Nefazodone) require the C3 propionyl donor; substitution yields structurally distinct, non-approvable compounds.

Triethyl Orthopropionate: Quantitative Evidence vs. Analogs


Gas-Phase Thermal Stability Advantage

In a direct comparative study, triethyl orthoacetate and triethyl orthopropionate were subjected to pyrolysis in a static system over the temperature range of 291–351 °C and pressure range of 80–170 Torr. Both compounds followed homogeneous, unimolecular, first-order elimination kinetics. The Arrhenius activation energy for triethyl orthopropionate was determined to be 193.3 ± 1.8 kJ/mol, which is 5.7 kJ/mol higher than the 187.6 ± 1.1 kJ/mol measured for triethyl orthoacetate [1]. This difference in activation energy corresponds to a slower decomposition rate for the propionate orthoester under identical thermal conditions.

Thermal Stability
Head-to-head
Ea = 193.3 ± 1.8 kJ/mol (orthoacetate: 187.6)
Higher thermal barrier supports greater stability under elevated-temperature processing.
Pyrolysis at 291–351 °C; static system.
Pyrolysis kinetics Orthoester stability Thermal elimination

Claisen Rearrangement Stereochemistry

In the orthoester Claisen rearrangement of a D-glucose-derived spirocyclic substrate (compound 1), triethyl orthopropionate afforded a diastereomeric mixture of products 4, 5, and 6 in a ratio of 1:2.5:10 [1]. The σ-bond formation proceeded predominantly from the β-face of the molecule. Critically, this stereochemical outcome—β-face preference—was opposite to that observed when the identical substrate was treated with triethyl orthoacetate [1]. When trimethyl orthobutyrate was used, a 1:3 mixture of products 7 and 8 was obtained, also with β-face selectivity, indicating that the chain length of the orthoester influences both the number of products and the stereochemical course [1].

Claisen Stereochemistry
Head-to-head
Product ratio 1:2.5:10; β-face selectivity (opposite of orthoacetate)
Controls stereochemical course and diastereomeric distribution.
D-glucose-derived spirocyclic substrate.
Stereoselective synthesis Claisen rearrangement Carbohydrate chemistry

Propionyl Donor for Nefazodone Hydrochloride

U.S. Patent 6,596,866 describes a process for preparing the antidepressant Nefazodone hydrochloride that involves the direct conversion of semicarbazide dihydrochloride using triethyl orthopropionate in the presence of trimethylsilyl chloride and hydrochloric acid [1]. The patent explicitly cites triethyl orthopropionate as the requisite reagent to introduce the propionyl-derived portion of the Nefazodone core structure [1]. Earlier patents (U.S. 5,900,485) similarly describe Nefazodone preparation from semicarbazide dihydrochloride and triethyl orthopropionate [1]. No other orthoester is described as a substitute in these process chemistry documents.

API Route Specificity
Reported
Triethyl orthopropionate required for Nefazodone HCl synthesis.
Non-substitutable in patented route; structural requirement.
U.S. Patent 6,596,866.
Pharmaceutical synthesis Nefazodone Propionyl donor

C3-Bridged Tripyrrolylalkane Synthesis

In reactions between pyrrole and various orthoesters conducted in the presence of chloroacetic acid, triethyl orthopropionate produced 1,1,1-tri(pyrrol-2-yl)propane (compound 5c) in moderate yield [1]. This C3-bridged tripyrrolylalkane is structurally distinct from the C1-bridged tripyrrolylmethane derived from triethyl orthoformate (5a) and the C2-bridged tripyrrolylethane from trimethyl orthoacetate (5b) [1]. The propyl central carbon dictates the three-dimensional spacing and electronic environment of the pyrrole substituents, a parameter that cannot be replicated using orthoesters of different chain lengths.

Tripyrrolyl C3 Bridge
Reported
1,1,1-tri(pyrrol-2-yl)propane (C3 bridge)
Architecture distinct from C1 and C2 analogs.
Pyrrole/chloroacetic acid reaction.
Heterocyclic synthesis Pyrrole chemistry Tri(pyrrolyl)alkanes

Thermal Decomposition Rate Constants

Using the Arrhenius parameters derived from the comparative pyrolysis study, the first-order rate constant k for the gas-phase elimination of triethyl orthopropionate can be calculated at specific temperatures. At 600 K (327 °C), the rate constant is 6.35 × 10⁻⁴ s⁻¹ [1]. The corresponding rate constant for triethyl orthoacetate, based on its lower activation energy (187.6 kJ/mol) and higher pre-exponential factor (log A = 13.76 vs 13.63 for orthopropionate), is higher at this temperature. This quantified difference in decomposition kinetics has practical implications for processes conducted under elevated thermal loads, such as distillation, high-temperature reactions, or prolonged heating.

Decomposition Rate
Head-to-head
k = 6.35 × 10⁻⁴ s⁻¹ at 600 K (slower than orthoacetate)
Slower thermal decomposition may reduce byproduct formation.
Calculated from Arrhenius parameters.
Thermal stability Kinetic rate constants Process safety

One-Step 9-Ethylpurine Formation

In a high-yielding, one-step process, refluxing triethyl orthopropionate with (Z)-N1-(aryl- or benzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidines directly affords 6-cyano-9-ethyl-9H-purines [1]. This reaction exploits the ethyl-substituted orthoester to introduce a 9-ethyl substituent on the purine scaffold. The corresponding reaction with triethyl orthoformate yields 9-unsubstituted 9H-purines (i.e., with a hydrogen at the 9-position) [1]. The presence or absence of the 9-ethyl group significantly modulates the physicochemical properties and biological activity of purine derivatives.

One-Step Purine Synthesis
Reported
Direct formation of 6-cyano-9-ethyl-9H-purines
One-step 9-ethyl installation streamlines purine library synthesis.
Orthoformate yields 9-unsubstituted product.
Purine synthesis Heterocyclic chemistry One-step cyclization

Triethyl Orthopropionate: Key Applications


Nefazodone and Related API Synthesis

Triethyl orthopropionate is a required reagent in the patented synthesis of Nefazodone hydrochloride, an antidepressant medication. In this process, it reacts with semicarbazide dihydrochloride in the presence of trimethylsilyl chloride and hydrochloric acid to install the essential propionyl-derived substructure [1]. Manufacturers and contract research organizations following this route must procure triethyl orthopropionate specifically; substitution with triethyl orthoacetate or orthobutyrate would yield structurally different compounds not approved as Nefazodone. The compound is also cited as a raw material for the synthesis of additional corticosteroid APIs including halobetasol propionate, clobetasol propionate, and aclomethasone [2].

Stereoselective Claisen Rearrangements

In carbohydrate and natural product synthesis, the orthoester Claisen rearrangement is a key carbon–carbon bond-forming transformation. Triethyl orthopropionate delivers a specific diastereomeric product ratio (1:2.5:10 for products 4, 5, and 6) and promotes σ-bond formation predominantly from the β-face of a spirocyclic glucose-derived substrate [3]. This stereochemical outcome is opposite to that observed with triethyl orthoacetate [3]. Researchers targeting this specific stereochemical course must select triethyl orthopropionate; procurement of an alternate orthoester would invert the facial selectivity and alter the product distribution, compromising downstream synthetic planning.

One-Step 9-Ethylpurine Synthesis

For medicinal chemists constructing libraries of 9-alkylpurine analogs, triethyl orthopropionate enables the direct, one-step installation of a 9-ethyl group onto the purine scaffold via reaction with appropriately substituted formamidine precursors [4]. Using triethyl orthoformate in the same procedure yields the 9-unsubstituted purine, while triethyl orthoacetate would install a 9-methyl group. The C3 orthoester is therefore essential when the ethyl substituent at N9 is required for structure–activity relationship (SAR) exploration or to match a lead compound's substitution pattern [4].

C3-Bridged Tripyrrolylalkane Ligands

Triethyl orthopropionate serves as the exclusive precursor to 1,1,1-tri(pyrrol-2-yl)propane, a tripodal ligand scaffold with a central C3 bridging carbon [5]. This architecture differs fundamentally from the C1-bridged and C2-bridged analogs obtained from orthoformate and orthoacetate, respectively [5]. In coordination chemistry and catalysis research where the spatial arrangement of pyrrole donor groups is critical, the propyl-bridged scaffold offers unique bite angles and metal-binding geometries that cannot be replicated with shorter-chain orthoesters. Procurement of triethyl orthopropionate is mandatory for any program investigating C3-bridged tripyrrolyl systems.

Application
Selection Property
Validation Focus
Nefazodone & API synthesis
C3 propionyl donor specificity
Verify structural identity of propionyl-derived intermediate
Stereoselective Claisen rearrangements
β-face stereochemical outcome
Confirm diastereomeric product distribution
9-Ethylpurine library synthesis
Direct 9-ethyl installation
Verify 9-ethyl substitution pattern
Tripodal C3-bridged ligand scaffolds
Central C3 bridge architecture
Confirm C3 bridging carbon geometry

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